5-Bromothiophene-2-boronic acid

Overview

Description

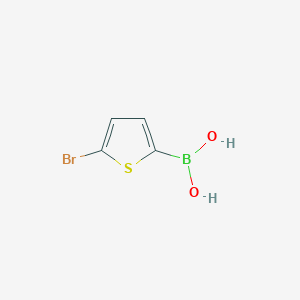

5-Bromothiophene-2-boronic acid is a chemical compound with the molecular formula C4H4BBrO2S . It is used as a reactant in Suzuki coupling reactions for the synthesis of benzotriazole-containing organic sensitizers and meso-Polyarylamide-BODIPY hybrids .

Synthesis Analysis

Boronic acids, including 5-Bromothiophene-2-boronic acid, can be synthesized using various methods . One common method is the Suzuki-Miyaura coupling . This process involves the reaction of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .Molecular Structure Analysis

The molecular structure of 5-Bromothiophene-2-boronic acid consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) with a bromine atom attached to the 5-position and a boronic acid group attached to the 2-position .Chemical Reactions Analysis

Boronic acids, including 5-Bromothiophene-2-boronic acid, are involved in various chemical reactions . These include Suzuki-Miyaura coupling, Petasis reaction, Chan-Lam coupling, Liebeskind-Srogl coupling, and others . These reactions are used to create large libraries of diverse and complex small molecules .Physical And Chemical Properties Analysis

5-Bromothiophene-2-boronic acid is a white to light yellow crystal powder . It has a melting point of 95-100 °C . The compound is slightly soluble in water .Scientific Research Applications

Suzuki Coupling Reactions

5-Bromothiophene-2-boronic acid is used as a reactant in Suzuki coupling reactions . These reactions are used for the synthesis of benzotriazole-containing organic sensitizers and meso-Polyarylamide-BODIPY hybrids . This application is significant in the field of organic chemistry and materials science.

Suzuki-Miyaura Coupling

This compound is also involved in Suzuki-Miyaura coupling reactions . This type of reaction is used for the synthesis of ratanhine , a natural product with potential biological activity.

Microwave-Assisted Sonogashira Reactions

5-Bromothiophene-2-boronic acid is used in microwave-assisted Sonogashira reactions . These reactions are used for the synthesis of ethynylarylboronates , which are important intermediates in organic synthesis.

Palladium-Catalyzed Cross-Couplings

This compound is a reagent used for Palladium-catalyzed cross-couplings . These reactions are widely used in the synthesis of complex organic molecules.

Copper-Catalyzed Nitration Reactions

5-Bromothiophene-2-boronic acid is used in Copper-catalyzed nitration reactions . Nitration is a fundamental step in the synthesis of nitroaromatic compounds, which are key intermediates in the production of various dyes, pharmaceuticals, and agrochemicals.

Chain-Growth Catalyst Transfer Polycondensation

This compound is used in chain-growth catalyst transfer polycondensation of conjugated alternating copolymer . This process is significant in the field of polymer chemistry and materials science.

Ferric Perchlorate-Promoted Reactions

5-Bromothiophene-2-boronic acid is used in Ferric perchlorate-promoted reactions to give fullerenyl boronic esters . These esters are useful in the synthesis of fullerene derivatives, which have potential applications in organic electronics.

Synthesis of Boronic Acid Derivatives

Finally, 5-Bromothiophene-2-boronic acid can be used in the synthesis of various boronic acid derivatives . These derivatives have wide applications in medicinal chemistry and materials science.

Mechanism of Action

Target of Action

5-Bromothiophene-2-boronic acid, also known as (5-bromothiophen-2-yl)boronic Acid, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

In the Suzuki-Miyaura coupling reaction, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd-C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by 5-Bromothiophene-2-boronic acid . This reaction is widely applied in the formation of carbon-carbon bonds under mild and functional group tolerant conditions .

Pharmacokinetics

It’s important to note that the compound’s stability and reactivity make it a valuable reagent in organic synthesis .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This reaction is crucial in the synthesis of various organic compounds .

Action Environment

The efficacy and stability of 5-Bromothiophene-2-boronic acid can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C to maintain its stability . Additionally, it’s important to avoid dust formation and contact with skin and eyes when handling the compound .

Safety and Hazards

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name |

(5-bromothiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BBrO2S/c6-4-2-1-3(9-4)5(7)8/h1-2,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJPOBDLWVCPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BBrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370210 | |

| Record name | 5-Bromothiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162607-17-2 | |

| Record name | 5-Bromothiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-thiopheneboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B68087.png)

![(1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol](/img/structure/B68094.png)

![6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B68096.png)